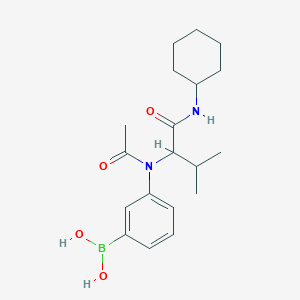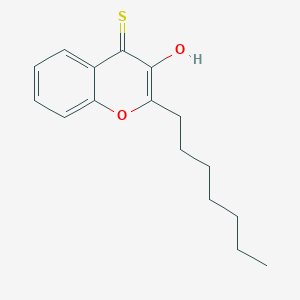
2-Heptyl-3-hydroxy-4H-chromene-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-3-hydroxy-4H-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound has garnered attention due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-2H-chromene-2-thione with aryl aldehydes and 5,5-dimethylcyclohexane-1,3-dione (dimedone) in the presence of 20 mol% L-proline in toluene at 90°C . This reaction proceeds through a three-component reaction via Knoevenagel condensation followed by Michael addition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-3-hydroxy-4H-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromene ring.
Substitution: Substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Heptyl-3-hydroxy-4H-chromene-4-thione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit monoamine oxidase (MAO) and exhibit anticancer activity through the induction of reactive oxygen species (ROS) generation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptyl-3-hydroxy-4-quinolone: This compound is structurally similar and exhibits intercellular signaling properties
4-Hydroxy-2H-chromene-2-thione: A precursor in the synthesis of 2-Heptyl-3-hydroxy-4H-chromene-4-thione.
Uniqueness
This compound stands out due to its unique combination of a heptyl chain and a chromene-thione structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
Molekularformel |
C16H20O2S |
|---|---|
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-heptyl-3-hydroxychromene-4-thione |
InChI |
InChI=1S/C16H20O2S/c1-2-3-4-5-6-11-14-15(17)16(19)12-9-7-8-10-13(12)18-14/h7-10,17H,2-6,11H2,1H3 |
InChI-Schlüssel |
VZIQIOVFWNAPIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C(=S)C2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


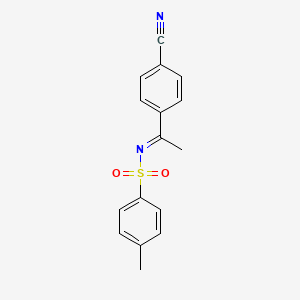
![1-(3-(Aminomethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13353101.png)
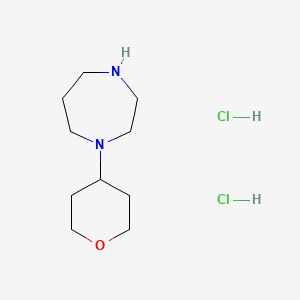
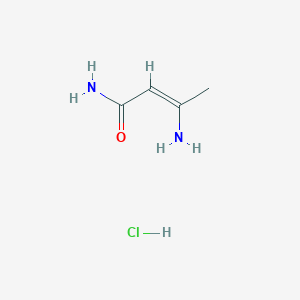
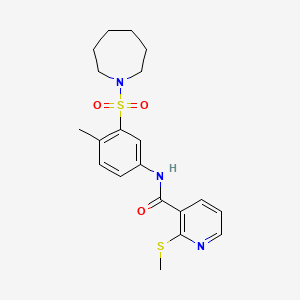
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
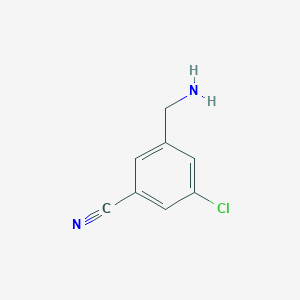
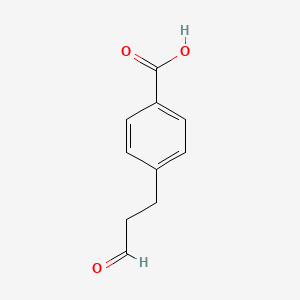
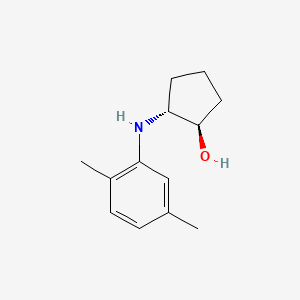
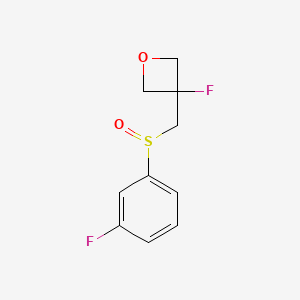
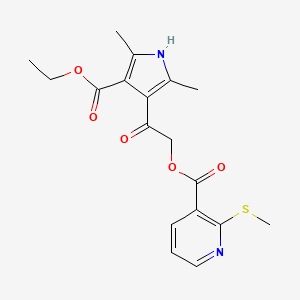
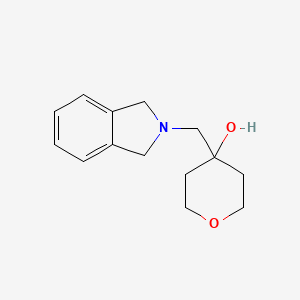
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
